

Application of Ganoderma lucidum Triterpenoids and Polysaccharides in Neurodegenerative Disease Research

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Compound of Interest						
Compound Name:	Lucidadiol					
Cat. No.:	B157798	Get Quote				

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Research into natural compounds with neuroprotective properties has identified the medicinal mushroom, Ganoderma lucidum (Reishi or Lingzhi), as a promising source of bioactive molecules. While the term "Lucidadiol" is not commonly found in scientific literature, it may refer to one of the many diol-containing triterpenoids, such as lucidumols or ganoderiols, isolated from this fungus. This document focuses on the application of the primary neuroprotective compounds from Ganoderma lucidum—triterpenoids (including ganoderic acids and related compounds) and polysaccharides—in neurodegenerative disease research. These compounds have demonstrated significant anti-inflammatory, antioxidant, and anti-apoptotic activities in various preclinical models.

Key Bioactive Compounds and Mechanisms of Action

The primary neuroprotective effects of Ganoderma lucidum extracts are attributed to its rich content of triterpenoids and polysaccharides. These compounds exert their effects through multiple mechanisms:

 Anti-inflammatory Effects: Triterpenoids, such as Ganoderic Acid A, have been shown to suppress neuroinflammation by inhibiting the activation of microglia, the primary immune



cells of the central nervous system.[1] This is achieved by downregulating the production of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6, often through the inhibition of the NF- κ B signaling pathway.[2]

- Antioxidant Activity: Both triterpenoids and polysaccharides from Ganoderma lucidum exhibit potent antioxidant properties. They can scavenge free radicals, reduce oxidative stressinduced neuronal damage, and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[3][4]
- Anti-apoptotic Effects:Ganoderma lucidum polysaccharides have been observed to protect
 neurons from apoptosis (programmed cell death) induced by oxidative stress.[5][6] This is
 accomplished by modulating the expression of apoptosis-related proteins, such as
 increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic proteins Bax and
 caspase-3.[5][6]
- Modulation of Signaling Pathways: The neuroprotective effects of these compounds are
 mediated by their influence on various intracellular signaling pathways. For instance, they
 have been shown to reduce the phosphorylation of stress-activated protein kinases like JNK
 and p38 MAPK, which are implicated in neuronal apoptosis in Alzheimer's disease.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the neuroprotective effects of Ganoderma lucidum compounds.

Table 1: In Vitro Neuroprotective Effects of Ganoderma lucidum Compounds



Compound/ Extract	Cell Line	Insult/Mode I	Concentrati on	Outcome	Reference
Ganoderic Acid A (GAA)	BV2 Microglia	LPS (0.5 μg/ml)	25-100 μg/ml	Dose- dependent inhibition of TNF-α, IL-1β, and IL-6 release.[1][8]	[1][8]
Deacetyl Ganoderic Acid F	BV2 Microglia	LPS (200 ng/ml)	1-10 μΜ	Significant reduction in NO, TNF-α, and IL-6 production.	[2]
G. lucidum Polysacchari des (GLPS)	Cerebellar Granule Cells	H2O2 (50 μM)	0.5% - 5% (w/v)	Dose-dependent suppression of apoptosis.	[5]
Methyl Ganoderate G1, Lingzhine E, Lingzhine F	SH-SY5Y	H2O2 (200 μM)	40 μΜ	Increased cell survival to 62.7%, 72.6%, and 79.0% respectively.	[9]
Methyl Ganoderate G1, Lingzhine E, Lingzhine F	SH-SY5Y	Αβ25–35 (25 μΜ)	40 μΜ	Increased cell survival to 72.4%, 77.1%, and 80.2% respectively.	[9]
G. lucidum Extract (GLE)	BV2 Microglia	LPS	800 μg/mL	Inhibition of iNOS and	[10]



NLRP3 expression. [10]

Table 2: In Vivo Neuroprotective Effects of Ganoderma lucidum Compounds

Compound/ Extract	Animal Model	Dosage	Administrat ion Route	Outcome	Reference
G. lucidum Extract (GLE)	MPTP- induced Parkinson's mice	400 mg/kg/day	Intragastric	Repressed microglia activation in the nigrostriatal region.[10]	[10]
Ganoderic Acid A (GAA)	d-galactose- induced aging mice	Not Specified	Not Specified	Alleviated neuroinflamm ation by regulating the Th17/Tregs axis.[11]	[11]
G. lucidum Extract	STZ-induced cognitive impairment rats	1000 mg/kg/day	Not Specified	Improved spatial memory and increased antioxidant enzyme levels (SOD, CAT, GSH).	[12]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells



This protocol assesses the ability of a test compound to protect SH-SY5Y human neuroblastoma cells from oxidative stress-induced cell death.

1. Cell Culture and Plating:

- Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 μ g/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. Compound Treatment:

- Prepare stock solutions of the test compound (e.g., Methyl Ganoderate G1) in DMSO and dilute to final concentrations (e.g., 10, 20, 40 μM) in cell culture medium.
- Replace the medium in the wells with medium containing the test compound and incubate for 1-2 hours.

3. Induction of Oxidative Stress:

- Prepare a fresh solution of hydrogen peroxide (H_2O_2) in serum-free medium to a final concentration of 200 μM .
- Add the H₂O₂ solution to the wells (except for the control group) and incubate for 12-24 hours.[9]

4. Assessment of Cell Viability (MTT Assay):

- Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Anti-Neuroinflammatory Assay in BV2 Microglial Cells

This protocol evaluates the anti-inflammatory effects of a test compound by measuring the inhibition of pro-inflammatory cytokine release in LPS-stimulated BV2 microglial cells.



1. Cell Culture and Plating:

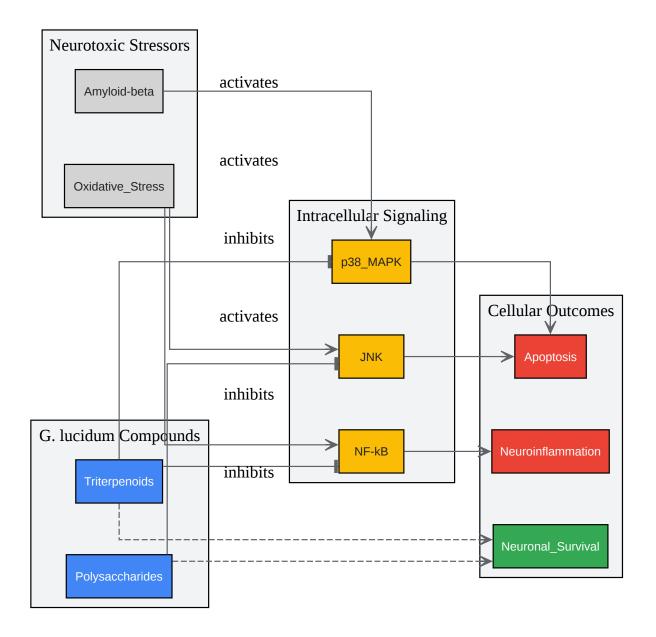
- Culture BV2 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Seed the cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

2. Treatment:

- Pre-treat the cells with various concentrations of the test compound (e.g., Ganoderic Acid A, 25-100 μg/ml) for 1 hour.[1]
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 0.5 μg/ml for 24 hours to induce an inflammatory response.[1]
- 3. Collection of Supernatant:
- After the incubation period, centrifuge the plate at 1000 rpm for 5 minutes.
- Carefully collect the cell culture supernatant for cytokine analysis.
- 4. Cytokine Measurement (ELISA):
- Quantify the levels of TNF- α , IL-1 β , and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
- 5. Data Analysis:
- Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.

Visualizations

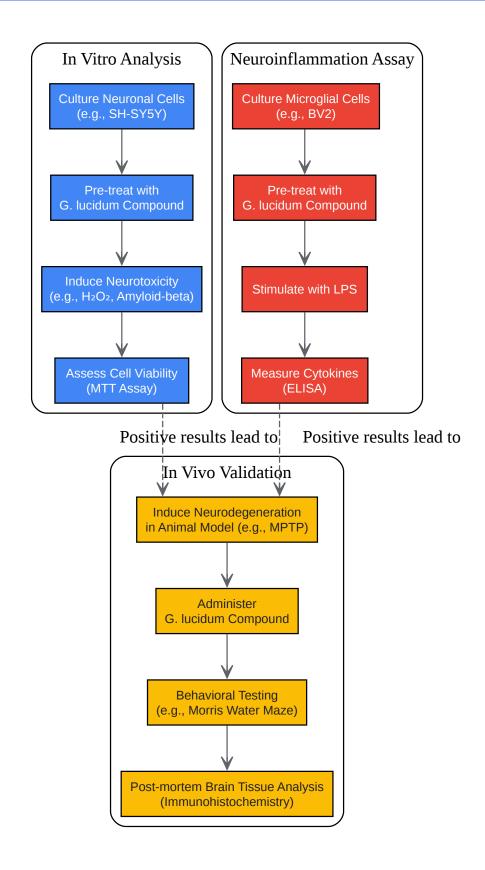




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Caption: Neuroprotective signaling pathways modulated by G. lucidum compounds.





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Caption: Experimental workflow for neuroprotective compound screening.



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